molecular formula C₃₁H₅₀Br₂O₂ B1141383 5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate CAS No. 32212-73-0

5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate

Cat. No.: B1141383
CAS No.: 32212-73-0
M. Wt: 614.54
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Description

5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate is a brominated stigmastane derivative characterized by a steroidal backbone with bromine atoms at the 5α and 6β positions and an acetylated hydroxyl group at the 3β position. Stigmastanes are saturated sterols derived from the stigmasterol skeleton, commonly found in plant membranes.

Structurally, it shares similarities with cholestane and androstane derivatives but differs in alkyl side-chain modifications and substituent patterns. The acetate group at C-3 is a common functionalization in steroidal compounds to improve lipophilicity and membrane permeability .

Properties

IUPAC Name

[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50Br2O2/c1-8-22(19(2)3)10-9-20(4)25-11-12-26-24-17-28(32)31(33)18-23(35-21(5)34)13-16-30(31,7)27(24)14-15-29(25,26)6/h9-10,19-20,22-28H,8,11-18H2,1-7H3/b10-9+/t20-,22-,23+,24+,25-,26+,27+,28-,29-,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSKMTKSRJEHQC-DPENNOCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate typically involves the bromination of stigmastane derivatives followed by acetylation. The bromination reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The acetylation step involves the reaction of the brominated intermediate with acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of dehalogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dehalogenated stigmastane derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex steroid derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate involves its interaction with specific molecular targets and pathways. The bromine atoms and acetate group play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs in the Stigmastane and Cholestane Families

The following table summarizes key structural and functional differences between 5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity Source
This compound C₃₁H₅₀Br₂O₂ ~660.5 g/mol 5α-Br, 6β-Br, 3β-acetate Not explicitly reported (inferred antiviral/cytotoxic potential)
5-Bromo-5α-cholestane-3,6-diol 3-Acetate C₂₉H₄₇BrO₃ 539.6 g/mol 5α-Br, 3β-acetate, 6β-OH Cytotoxicity in cancer cell lines
5α-Stigmastane-3β,5,6β-triol 3-Monobenzoate C₂₉H₅₂O₃ 448.7 g/mol 3β-benzoate, 5α-OH, 6β-OH Not reported; likely involved in membrane interactions
5-Bromo-6β,19-epoxy-5α-cholestan-3β-ol acetate C₂₉H₄₅BrO₃ 545.6 g/mol 5α-Br, 6β,19-epoxide, 3β-acetate Industrial applications (polymer additives)
Oleanolic Acid 3-Acetate C₃₂H₅₀O₄ 514.7 g/mol 3β-acetate on a pentacyclic triterpenoid backbone Pro-apoptotic effects in ovarian/endometrial cancer
Key Observations:

Bromination Patterns: The dibromination at C-5α and C-6β in the target compound distinguishes it from monobrominated analogs like 5-Bromo-5α-cholestane-3,6-diol 3-Acetate. In contrast, 5α-Stigmastane-3β,5,6β-triol 3-Monobenzoate lacks bromination but includes a benzoate group, which may confer distinct solubility and receptor-binding properties .

Acetylation Effects: The 3β-acetate group is conserved across several analogs, including oleanolic acid derivatives. This modification is associated with improved pharmacokinetic profiles and bioactivity, such as the mitochondria-mediated apoptosis induced by Oleanolic Acid 3-Acetate .

For example, capsidiol 3-acetate (a sesquiterpenoid) is implicated in plant antiviral defense via NbTPS1/NbEAH enzymatic pathways .

Biological Activity

5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate is a synthetic organic compound derived from stigmastane, characterized by the presence of two bromine atoms at the 5alpha and 6beta positions and an acetate group at the 3beta position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C31H50Br2O2
  • Molecular Weight : 614.54 g/mol
  • CAS Number : 32212-73-0
  • IUPAC Name : [(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The bromine atoms and acetate group are crucial for its reactivity and biological effects. Preliminary studies suggest that it may modulate various biochemical pathways by interacting with enzymes or receptors involved in inflammation and cancer progression.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance:

  • Study Findings : In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines in macrophages.
CompoundCytokine InhibitionReference
Compound AIL-6 (50%)
Compound BTNF-alpha (40%)
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound is under investigation. Initial findings suggest it may induce apoptosis in cancer cell lines:

  • Cell Line Studies : In studies involving breast cancer cell lines (e.g., MCF-7), treatment with brominated steroids has resulted in increased apoptosis and reduced cell viability.
  • Mechanistic Insights : The mechanism may involve the activation of caspases and modulation of cellular signaling pathways.
Cell LineViability Reduction (%)Apoptosis Induction (%)Reference
MCF-76530
HeLaTBDTBDTBD

Case Study Overview

In a recent case study examining the effects of various brominated steroids on inflammation and cancer cell proliferation:

  • Objective : To evaluate the anti-inflammatory and anticancer properties of brominated steroid derivatives.

Findings :

  • Compounds showed significant inhibition of NF-kB signaling pathways.

Methodology

The study employed both in vitro assays and animal models to assess biological activity. Key methods included:

  • Cell Culture : Human cancer cell lines were treated with varying concentrations of the compound.
  • Cytokine Assays : ELISA was used to measure cytokine levels in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate
Reactant of Route 2
Reactant of Route 2
5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate

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